molecular formula C12H11N3S B3080356 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline CAS No. 1082895-59-7

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline

Cat. No.: B3080356
CAS No.: 1082895-59-7
M. Wt: 229.3 g/mol
InChI Key: YOFIWWDWLPAJBB-UHFFFAOYSA-N
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Description

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery research, built around the privileged imidazo[2,1-b][1,3]thiazole heterocyclic scaffold . This scaffold is recognized as a valuable structural motif in the development of bioactive molecules with diverse pharmacological properties . The compound features a 2-methylimidazo[2,1-b]thiazole core linked through its 6-position to a meta-aminophenyl group, presenting a multifunctional architecture suitable for further chemical derivatization. The primary amine moiety serves as a versatile chemical handle, allowing researchers to incorporate this heterocyclic system into more complex molecular structures via amidation, reductive amination, or nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships. While specific biological data for this compound may be limited in the public domain, compounds based on the imidazo[2,1-b]thiazole scaffold have demonstrated a wide spectrum of promising biological activities in preclinical research. These include potent antiviral activity against human pathogens such as parvovirus B19 (B19V), for which there are currently no approved antiviral treatments . Related structural analogs have also shown notable antiproliferative properties against various human cancer cell lines, with mechanisms of action that can include the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Additional research on this chemotype has revealed potential for inhibiting focal adhesion kinase (FAK) phosphorylation , a key target in oncology for its role in cell migration and survival, particularly in resistant cancers like peritoneal mesothelioma . Furthermore, this chemical class has been investigated for antimycobacterial applications , specifically as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PanC), a validated target for tuberculosis treatment . This compound is presented as a high-purity building block for chemical biology and drug discovery programs. It is intended for use in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and mechanistic studies of heterocyclic drug-target interactions. Researchers will find this reagent particularly valuable for synthesizing novel derivatives to probe the pharmacological potential of the imidazothiazole chemotype. This product is strictly for research purposes and is not intended for human, diagnostic, or therapeutic use. Proper safety protocols should be followed when handling this and all laboratory chemicals.

Properties

IUPAC Name

3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFIWWDWLPAJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of 2-aminothiazoles with halo carbonyl compounds . The reaction conditions often involve the use of solvents such as ethyl acetate and petroleum ether, and the purification of the crude material is achieved through silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include NADPH and glutathione.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include glutathione conjugates during oxidative metabolism . These conjugates are formed through the attachment of the glutathionyl moiety to the thiazole ring.

Scientific Research Applications

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline involves its bioactivation to reactive species. This process is mediated by cytochrome P450 enzymes, leading to the formation of glutathione conjugates . The molecular targets and pathways involved include the oxidative metabolism of the thiazole ring, which is crucial for its biological activity.

Comparison with Similar Compounds

Core Structural Variations

The following compounds share structural similarities but differ in substituents, saturation, or ring systems:

Compound Name CAS Molecular Formula Key Structural Differences Biological Relevance
3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline 1082895-59-7 C₁₂H₁₁N₃S 2-methyl substitution, fully unsaturated imidazothiazole Investigated for antitumor potential (inferred from SAR studies)
3-Imidazo[2,1-b]thiazol-6-yl-phenylamine 861206-26-0 C₁₁H₉N₃S No methyl group; fully unsaturated core Used as a building block for antiviral coumarin derivatives (e.g., B19V inhibitors)
3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline 854375-22-7 C₁₁H₁₁N₃S Partially saturated dihydroimidazothiazole Limited bioactivity data; structural analog for SAR studies
4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline 4335-34-6 C₁₁H₁₁N₃S Para-substituted aniline; dihydro core No direct bioactivity reported; used in intermediate synthesis
[3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine N/A C₁₂H₁₁N₃S Methyl at position 3 instead of 2 Structural isomer; activity potentially altered by methyl positioning

Physicochemical Properties

  • Lipophilicity: The 2-methyl substitution in the target compound increases its XLogP3 (predicted ~1.7) compared to non-methylated analogs (e.g., XLogP3 = 1.5 for 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline) . Enhanced lipophilicity may improve membrane permeability.
  • Hydrogen Bonding: All compounds have 1–3 hydrogen bond acceptors/donors, influencing solubility and target interactions .

Biological Activity

3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N3S, with a molecular weight of 229.30 g/mol. The compound features an aniline group attached to the imidazo-thiazole ring system, which influences its reactivity and biological interactions.

PropertyValue
IUPAC Name3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Molecular FormulaC12H11N3S
Molecular Weight229.30 g/mol
CAS Number1082895-59-7

The biological activity of this compound is primarily attributed to its bioactivation into reactive species through metabolic processes mediated by cytochrome P450 enzymes. This bioactivation leads to the formation of glutathione conjugates, which are critical for detoxification and may also be involved in cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds related to thiazoles exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The presence of the imidazole and thiazole rings in this compound suggests potential effectiveness against pathogens.

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. A structure-activity relationship (SAR) analysis reveals that modifications on the phenyl ring and thiazole moiety can enhance cytotoxicity against cancer cell lines. For example:

  • Compound Efficacy : Studies have shown IC50 values for various thiazole derivatives ranging from 1.61mug/mL1.61\\mu g/mL to 23.30\mM, indicating potent anticancer activity .
  • Mechanisms : The anticancer effects are often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various molecular pathways.

Case Studies and Research Findings

Several studies highlight the biological activities of thiazole derivatives:

  • Antitumor Activity : A study demonstrated that specific thiazole derivatives exhibited significant cytotoxic effects on Jurkat cells (a model for leukemia), with IC50 values lower than standard chemotherapy drugs like doxorubicin .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria, showing promising results for compounds structurally similar to this compound .

Q & A

Q. How to improve aqueous solubility for in vivo studies?

  • Strategies :
  • Co-solvents : Use 10% DMSO/PBS mixtures.
  • Nanoparticle Formulation : Encapsulate in PLGA (size ~150 nm, PDI <0.2).
  • Prodrug Design : Introduce phosphate esters for enhanced solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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